molecular formula C13H19NO2 B255500 N-(4-isopropoxyphenyl)-2-methylpropanamide

N-(4-isopropoxyphenyl)-2-methylpropanamide

Cat. No. B255500
M. Wt: 221.29 g/mol
InChI Key: ACIOLGDIUHDOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropoxyphenyl)-2-methylpropanamide, also known as GW501516, is a synthetic drug that has gained attention in the scientific community for its potential as a performance-enhancing drug. It is classified as a selective androgen receptor modulator (SARM) and has been found to increase endurance and stamina in animal studies. In

Scientific Research Applications

N-(4-isopropoxyphenyl)-2-methylpropanamide has been extensively studied in animal models for its potential as a performance-enhancing drug. It has been found to increase endurance and stamina in mice and rats, and has also been shown to improve insulin sensitivity and reduce inflammation. In addition, N-(4-isopropoxyphenyl)-2-methylpropanamide has been studied for its potential as a treatment for metabolic disorders such as obesity and type 2 diabetes.

Mechanism of Action

N-(4-isopropoxyphenyl)-2-methylpropanamide works by activating the peroxisome proliferator-activated receptor delta (PPAR-delta) in the body. PPAR-delta is a nuclear receptor that is involved in the regulation of lipid metabolism and glucose homeostasis. Activation of PPAR-delta by N-(4-isopropoxyphenyl)-2-methylpropanamide leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which results in increased endurance and stamina.
Biochemical and Physiological Effects:
In addition to its effects on endurance and stamina, N-(4-isopropoxyphenyl)-2-methylpropanamide has been found to have other biochemical and physiological effects. It has been shown to improve insulin sensitivity and reduce inflammation in animal models. In addition, it has been found to increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis in skeletal muscle.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-isopropoxyphenyl)-2-methylpropanamide in lab experiments is its ability to increase endurance and stamina in animal models. This can be useful in studies where physical endurance is a factor, such as studies on exercise physiology or metabolic disorders. However, one limitation of using N-(4-isopropoxyphenyl)-2-methylpropanamide is that its effects on humans are not well understood, and there is limited data on its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-(4-isopropoxyphenyl)-2-methylpropanamide. One area of interest is its potential as a treatment for metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its effects on skeletal muscle metabolism and mitochondrial biogenesis. Finally, there is a need for further research on the safety and efficacy of N-(4-isopropoxyphenyl)-2-methylpropanamide in humans, particularly in the context of its potential as a performance-enhancing drug.

Synthesis Methods

N-(4-isopropoxyphenyl)-2-methylpropanamide is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-isopropoxybenzyl alcohol with 2-methylpropanoic acid in the presence of a dehydrating agent. This results in the formation of the intermediate, 4-isopropoxyphenyl-2-methylpropanoic acid. The intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with amines such as methylamine or ethylamine to form the final product, N-(4-isopropoxyphenyl)-2-methylpropanamide.

properties

Product Name

N-(4-isopropoxyphenyl)-2-methylpropanamide

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-methyl-N-(4-propan-2-yloxyphenyl)propanamide

InChI

InChI=1S/C13H19NO2/c1-9(2)13(15)14-11-5-7-12(8-6-11)16-10(3)4/h5-10H,1-4H3,(H,14,15)

InChI Key

ACIOLGDIUHDOLQ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)OC(C)C

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)OC(C)C

Origin of Product

United States

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